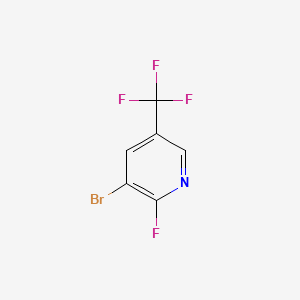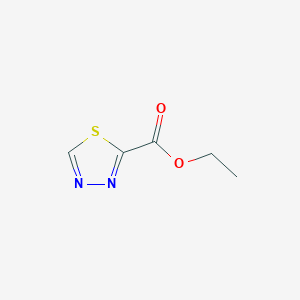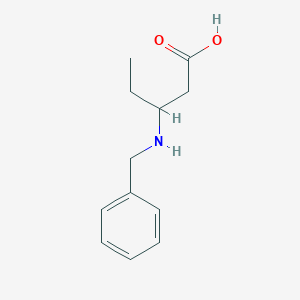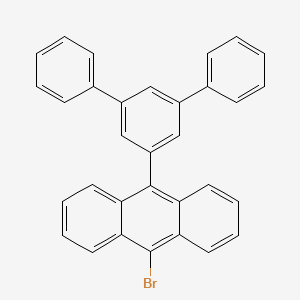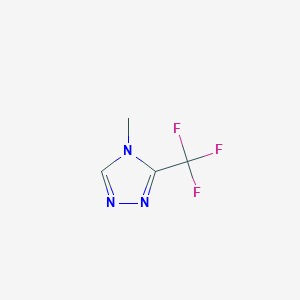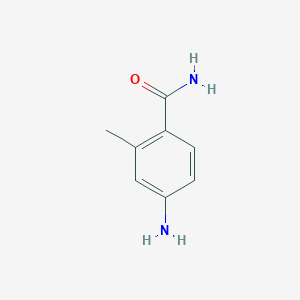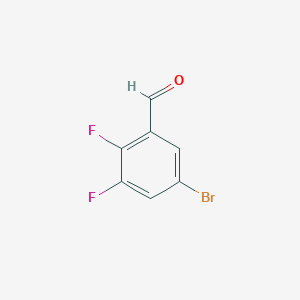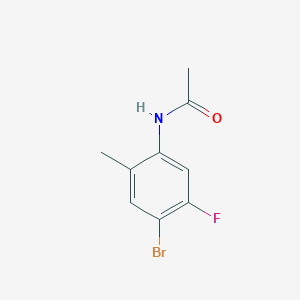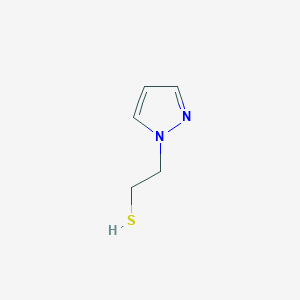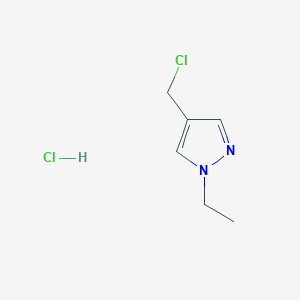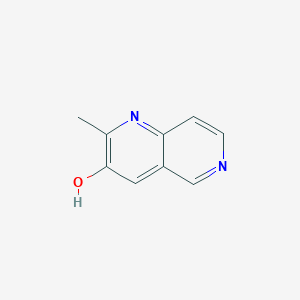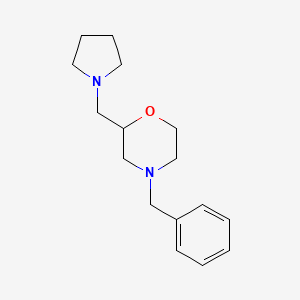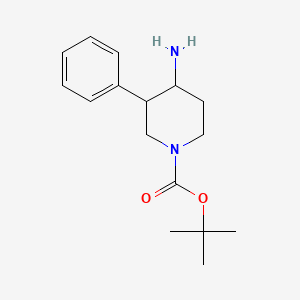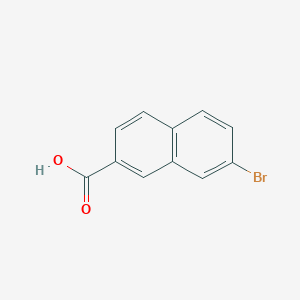
7-Bromo-2-naphthoic acid
Übersicht
Beschreibung
7-Bromo-2-naphthoic acid is a brominated naphthoic acid derivative, which is a compound of interest in various chemical syntheses and reactions. While the provided papers do not directly discuss 7-Bromo-2-naphthoic acid, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related brominated naphthoquinone and naphthoic acid derivatives. These studies can offer valuable information for understanding the behavior and characteristics of 7-Bromo-2-naphthoic acid by analogy.
Synthesis Analysis
The synthesis of brominated naphthoquinone analogs is detailed in the first paper, where a series of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinones are synthesized from 2,3-dibromo-1,4-naphthoquinone . The Ullmann coupling reaction is another synthetic method discussed in the second paper, which describes the diastereoselective synthesis of atropisomeric compounds using 1-bromo-2-naphthoic acid derivatives . These methods highlight the reactivity of brominated naphthoic acids and their utility in constructing complex molecular architectures.
Molecular Structure Analysis
The molecular structures of brominated naphthoquinone derivatives are explored through single crystal X-ray diffraction studies in the first paper . The study reveals that the molecules form polymeric chains and exhibit various intermolecular interactions, such as hydrogen bonding and π-π stacking, which could be relevant when considering the molecular structure of 7-Bromo-2-naphthoic acid. The third paper provides crystallographic data for a compound derived from 3-bromo-2-naphthoic acid, which could offer insights into the structural aspects of the 7-bromo derivative .
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 7-Bromo-2-naphthoic acid. However, the synthesis papers suggest that brominated naphthoic acid derivatives are versatile intermediates in organic synthesis, capable of undergoing various chemical transformations, such as reductive amination and coupling reactions . These reactions are indicative of the potential reactivity of 7-Bromo-2-naphthoic acid in forming new bonds and generating complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated naphthoquinone derivatives are characterized using techniques such as FT-IR, UV-Vis spectroscopy, and cyclic voltammetry . These studies reveal the influence of bromine substitution on the vibrational frequencies, electronic transitions, and redox behavior of the compounds. Such analyses are crucial for understanding the properties of 7-Bromo-2-naphthoic acid, as the presence of the bromine atom can significantly affect its chemical behavior and interactions.
Wissenschaftliche Forschungsanwendungen
Analytical Applications in Thorium and Zirconium Determination
7-Bromo-2-naphthoic acid, along with its derivatives, has been used in the analytical determination of thorium and zirconium. This process involves gravimetric determination and allows for the separation of thorium from various ions and from uranium. The compounds have also been utilized for thorium extraction from monazite sands, highlighting their significance in analytical chemistry applications (Datta, 1957).
Synthesis of Fused Isoquinolinediones and Isoquinolinones
In the field of organic chemistry, 7-Bromo-2-naphthoic acid plays a role in the synthesis of complex organic structures. A notable application is in the palladium-catalyzed tandem cyclization of alkene-tethered aryl iodides, where it aids in the construction of dibenzoisoquinolinediones and dibenzoisoquinolinones. This method demonstrates the compound's utility in facilitating regioselective formation of these sophisticated structures (Luo et al., 2019).
Photocatalysis and Organic Synthesis
7-Bromo-2-naphthoic acid has been employed in photocatalytic processes. Its role as an organic photoacid is exploited in the preparation of various organic compounds, including benzyl sulfides and polycyclic amines. This application leverages the acid-catalyzed condensation processes that are crucial in synthetic organic chemistry (Strada et al., 2019).
Protonation of Silylenol Ether
Another significant application of 7-Bromo-2-naphthoic acid is in the photocatalytic protonation of silylenol ether. This process utilizes the compound as an excited state proton transfer (ESPT) catalyst. The high efficiency of this reaction, with over 95% conversion using minimal catalyst, demonstrates the effectiveness of 7-Bromo-2-naphthoic acid in specialized chemical reactions (Das, Banerjee, & Hanson, 2016).
Safety And Hazards
7-Bromo-2-naphthoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Eigenschaften
IUPAC Name |
7-bromonaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFABKBCBWUOHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623722 | |
| Record name | 7-Bromonaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-naphthoic acid | |
CAS RN |
5043-14-1 | |
| Record name | 7-Bromonaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromonaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



